molecular formula C7H10N2O2S2 B231662 2-(Ethylsulfanyl)-3-pyridinesulfonamide

2-(Ethylsulfanyl)-3-pyridinesulfonamide

Cat. No. B231662
M. Wt: 218.3 g/mol
InChI Key: LDVLYTAWMOVMAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Ethylsulfanyl)-3-pyridinesulfonamide is a chemical compound that has been widely studied for its potential application in scientific research. This compound is also known as ESI-09 and is a potent inhibitor of RAC1, a protein that plays a crucial role in various cellular processes.

Mechanism of Action

ESI-09 inhibits RAC1 activity by binding to its effector-binding domain, thereby preventing its interaction with downstream effectors. This leads to the inhibition of various cellular processes that are regulated by RAC1, such as cell migration and proliferation.
Biochemical and Physiological Effects:
ESI-09 has been shown to have various biochemical and physiological effects. It has been found to inhibit cell migration and invasion in various cancer cell lines, making it a potential anti-cancer agent. ESI-09 has also been shown to inhibit the proliferation of cancer cells and induce apoptosis. In addition, ESI-09 has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

ESI-09 has several advantages for lab experiments. It is a potent and specific inhibitor of RAC1, making it a valuable tool for studying RAC1 signaling pathways. ESI-09 is also stable and can be stored for long periods without degradation. However, ESI-09 has some limitations for lab experiments. It is a relatively expensive compound, which may limit its use in large-scale experiments. In addition, ESI-09 has poor solubility in water, which may limit its use in certain assays.

Future Directions

There are several future directions for the study of ESI-09. One potential direction is to investigate its potential as an anti-cancer agent. ESI-09 has been shown to inhibit the proliferation and migration of cancer cells, making it a promising candidate for cancer therapy. Another potential direction is to study the role of RAC1 in other cellular processes, such as neuronal development and function. ESI-09 could be a valuable tool for studying these processes. Finally, further research is needed to optimize the synthesis method of ESI-09 and improve its solubility in water, which could expand its use in various assays.

Synthesis Methods

The synthesis method of ESI-09 involves the reaction of 2-chloro-3-pyridinesulfonamide with ethanethiol in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as dimethylformamide or dimethyl sulfoxide at a temperature of around 80-100°C. The product obtained is then purified by column chromatography or recrystallization.

Scientific Research Applications

ESI-09 has been extensively studied for its potential application in scientific research. It has been found to be a potent inhibitor of RAC1, a protein that plays a crucial role in various cellular processes such as cell migration, proliferation, and survival. ESI-09 has been shown to inhibit RAC1 activity in various cell lines and in vivo models, making it a promising tool for studying RAC1 signaling pathways.

properties

Molecular Formula

C7H10N2O2S2

Molecular Weight

218.3 g/mol

IUPAC Name

2-ethylsulfanylpyridine-3-sulfonamide

InChI

InChI=1S/C7H10N2O2S2/c1-2-12-7-6(13(8,10)11)4-3-5-9-7/h3-5H,2H2,1H3,(H2,8,10,11)

InChI Key

LDVLYTAWMOVMAA-UHFFFAOYSA-N

SMILES

CCSC1=C(C=CC=N1)S(=O)(=O)N

Canonical SMILES

CCSC1=C(C=CC=N1)S(=O)(=O)N

Origin of Product

United States

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